2-METHOXYETHANOL-1,1,2,2-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .

Synthesis Analysis

2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis

The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis

In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis

2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen

1. X-Ray Diffraction, Raman and Molecular Dynamics Study 2-Methoxyethanol-1,1,2,2-D4 is used in the study of glycol derivatives. It is used in comparative X-Ray Diffraction, Raman and Molecular Dynamics studies . The X-ray spectra of 2-Methoxyethanol-1,1,2,2-D4 and other liquids are measured at room temperature for detailed experimental and theoretical investigation .

Solvent for Ninhydrin Color Reagent

2-Methoxyethanol-1,1,2,2-D4 is used as a solvent for ninhydrin color reagent . Ninhydrin is a chemical used to detect ammonia or primary and secondary amines. When reacting with these free amines, a deep blue or purple color known as Ruhemann’s purple is produced .

Industrial Applications

2-Methoxyethanol-1,1,2,2-D4 has a wide range of applications in industrial purposes. It is used in inks, resins, dyes, paints, metal coatings, phenolic varnishes, detergents .

Air Analysis

Air containing vapors of ethylene glycol derivatives like 2-Methoxyethanol-1,1,2,2-D4 is drawn through n-heptane by means of a sampling pump so that the substances can be absorbed and then analyzed by flame ionization gas chromatography .

Solvent for Various Purposes

2-Methoxyethanol-1,1,2,2-D4 is used as a solvent for various purposes like varnishes, dyes, cleaning agents, epoxy coating, paints, anti-icing fuel additive in aviation and resins .

Pharmaceuticals and Polymers

2-Methoxyethanol-1,1,2,2-D4 is used in the synthesis of many polymers and pharmaceuticals . It is used in engineering and biology, acting as a coolant, an antifreeze, an anti-icing agent in gas pipelines, de-icing solutions for vehicles and runways of airports and a cryo-protectant .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Methoxyethanol-1,1,2,2-D4, also known as deuterated 2-Methoxyethanol, is primarily used as a solvent .

Result of Action

It is known that 2-methoxyethanol, the non-deuterated form of this compound, is toxic to the bone marrow and testicles . It’s important to note that the effects of the deuterated form may differ and more research is needed to understand these effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-METHOXYETHANOL-1,1,2,2-D4 can be achieved through the deuteration of 2-methoxyethanol using deuterium oxide as the deuterium source.", "Starting Materials": ["2-methoxyethanol", "deuterium oxide"], "Reaction": ["Step 1: Add 2-methoxyethanol to a reaction vessel", "Step 2: Add deuterium oxide to the reaction vessel", "Step 3: Heat the reaction mixture to a temperature of 80-100°C", "Step 4: Allow the reaction to proceed for a period of 24-48 hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Isolate the product by distillation or chromatography"] } | |

CAS-Nummer |

138667-25-1 |

Produktname |

2-METHOXYETHANOL-1,1,2,2-D4 |

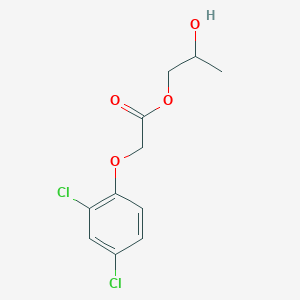

Molekularformel |

C3H8O2 |

Molekulargewicht |

80.119 |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-methoxyethanol |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |

InChI-Schlüssel |

XNWFRZJHXBZDAG-RRVWJQJTSA-N |

SMILES |

COCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)